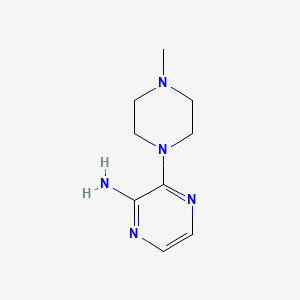

3-(4-Methylpiperazin-1-yl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N5 |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyrazin-2-amine |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3,(H2,10,11) |

InChI Key |

RREMFVYHJYMHOW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Design and Synthesis of 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine

The construction of this compound is a well-considered process that leverages fundamental organic reactions to build the target molecule from simpler, commercially available starting materials. The strategic design often involves either the pre-functionalization of the pyrazine (B50134) ring followed by the introduction of the methylpiperazine moiety, or the construction of the substituted pyrazine ring from acyclic precursors.

Multi-Step Synthesis Approaches from Commercial Precursors

Multi-step syntheses provide a robust and adaptable approach to this compound, allowing for the purification of intermediates and optimization of each reaction step. A common strategy commences with a commercially available pyrazine derivative, such as 3-chloropyrazin-2-amine. This intermediate is then subjected to a nucleophilic substitution reaction with 1-methylpiperazine to yield the final product.

Another versatile multi-step approach begins with the synthesis of the pyrazine core itself. For instance, the condensation of α-dicarbonyl compounds with 1,2-diamines can be employed to form the pyrazine ring, which is then further functionalized. This method offers the flexibility to introduce various substituents onto the pyrazine scaffold.

A representative multi-step synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Aminopyrazine-2-carboxylic acid | H2SO4, Methanol | Methyl 3-aminopyrazine-2-carboxylate nih.gov |

| 2 | Methyl 3-aminopyrazine-2-carboxylate, 1-Methylpiperazine | Heat or Palladium Catalyst | This compound |

This approach allows for the isolation and characterization of the intermediate ester, ensuring high purity of the final compound.

Palladium-Catalyzed Coupling Reactions in Pyrazine/Piperazine (B1678402) Construction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of the C-N bond between the pyrazine ring and the piperazine moiety. nih.gov This methodology is highly valued for its efficiency, functional group tolerance, and the ability to form C-N bonds that are otherwise challenging to construct.

In a typical Buchwald-Hartwig amination for the synthesis of this compound, a halogenated pyrazine, such as 3-bromopyrazin-2-amine or 3-chloropyrazin-2-amine, is coupled with 1-methylpiperazine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos often providing excellent results for the coupling of secondary amines. nih.gov

| Catalyst System | Reactants | Base | Solvent | Temperature | Yield |

| Pd(OAc)2 / RuPhos | 3-Bromopyrazin-2-amine, 1-Methylpiperazine | LiHMDS | Toluene | 80-110 °C | Good to Excellent |

| Pd2(dba)3 / BrettPhos | 3-Chloropyrazin-2-amine, 1-Methylpiperazine | NaOtBu | Dioxane | 100 °C | High |

The reaction mechanism involves the oxidative addition of the halopyrazine to the Pd(0) catalyst, followed by coordination of the piperazine, deprotonation by the base, and reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.

Reductive Amination Strategies for Piperazine Ring Introduction

Reductive amination is a versatile and widely used method in organic synthesis for the formation of C-N bonds. While not a direct route to couple a pre-formed piperazine ring to a pyrazine, it can be a key step in the synthesis of the piperazine precursor itself or in building the piperazine ring onto a pyrazine scaffold.

For instance, a pyrazine derivative bearing an aldehyde or ketone functionality could be reacted with a diamine precursor to a substituted piperazine, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

A hypothetical reductive amination approach could involve:

| Pyrazine Precursor | Piperazine Precursor | Reducing Agent | Product |

| 3-Formylpyrazin-2-amine | N-Methylethylenediamine | NaBH(OAc)3 | This compound |

This strategy offers the advantage of utilizing readily available starting materials and mild reaction conditions.

One-Pot Synthesis Techniques for Efficient Route Development

One-pot syntheses are highly desirable in modern organic chemistry as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. The development of a one-pot synthesis for this compound would represent a significant increase in efficiency.

A potential one-pot strategy could involve the in-situ formation of a reactive pyrazine intermediate, which then immediately reacts with 1-methylpiperazine. For example, the reaction of a diaminomaleonitrile with a glyoxal derivative could form a dihydropyrazine, which is then oxidized and aminated in the same reaction vessel. While specific one-pot syntheses for this exact molecule are not widely reported, the principles of one-pot reactions for other nitrogen heterocycles are well-established and could be adapted. researchgate.netorganic-chemistry.orgnih.gov

Synthesis and Derivatization of Pyrazine Scaffolds

The functionalization of pre-existing pyrazine rings is a cornerstone of synthesizing derivatives like this compound. Amination reactions on halogenated pyrazines are a particularly direct and effective method.

Amination Reactions on Halogenated Pyrazines

The direct amination of halogenated pyrazines, such as 3-chloropyrazin-2-amine or 3-bromopyrazin-2-amine, with 1-methylpiperazine is a common and straightforward method for the synthesis of the target compound. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The reactivity of the halopyrazine is dependent on the nature of the halogen, with bromine and iodine being more reactive than chlorine. The reaction is often carried out at elevated temperatures in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The addition of a base, such as potassium carbonate or triethylamine, can be beneficial to neutralize the hydrogen halide formed during the reaction.

| Halogenated Pyrazine | Amine | Base | Solvent | Conditions |

| 3-Chloropyrazin-2-amine | 1-Methylpiperazine | K2CO3 | DMF | 100-150 °C |

| 3-Bromopyrazin-2-amine | 1-Methylpiperazine | Et3N | DMSO | 80-120 °C |

The presence of the amino group at the 2-position of the pyrazine ring can influence the reactivity of the halogen at the 3-position. This direct amination approach is often favored for its simplicity and the ready availability of the starting materials.

Functionalization at Key Positions of the Pyrazine Ring

The synthesis of this compound typically commences with a pre-functionalized pyrazine ring. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) on a 2-aminopyrazine (B29847) scaffold bearing a suitable leaving group, such as a halogen, at the 3-position. The starting material, 3-halo-pyrazin-2-amine (e.g., 3-chloro- or 3-bromo-pyrazin-2-amine), is crucial for this transformation.

The pyrazine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. The amino group at the 2-position is an electron-donating group, which can modulate the reactivity of the ring. However, the strong electron-withdrawing nature of the pyrazine core and the presence of a good leaving group at the adjacent position allow the substitution to proceed.

Key reaction parameters for this functionalization include the choice of solvent, base, and temperature. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed to facilitate the dissolution of the reactants and to promote the SNAr reaction. The use of a base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction and to deprotonate the incoming amine, thereby increasing its nucleophilicity. The reaction temperature is typically elevated, ranging from 80 to 150 °C, to overcome the activation energy barrier of the substitution.

An alternative and increasingly popular method for this C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient route for the amination of aryl and heteroaryl halides. In this approach, a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is used in conjunction with a suitable phosphine ligand, for instance, Xantphos or BINAP. A strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the catalytic cycle. The reaction is usually carried out in an inert solvent like toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen).

The choice between the traditional SNAr and the palladium-catalyzed approach often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Introduction and Modification of the 4-Methylpiperazin-1-yl Moiety

The 4-methylpiperazin-1-yl group is introduced as a complete unit in the form of 1-methylpiperazine. This nucleophilic secondary amine readily attacks the activated 3-position of the pyrazine ring, as described in the previous section. The reaction conditions are optimized to ensure monosubstitution and to prevent potential side reactions.

Once the this compound molecule is assembled, further modifications to the 4-methylpiperazin-1-yl moiety are less common but theoretically possible. For instance, demethylation of the tertiary amine could be achieved using specific reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis, which would yield the corresponding piperazinyl derivative. This could then be re-alkylated with different alkyl halides to introduce structural diversity. However, such modifications would require careful optimization to avoid reactions at other nucleophilic sites within the molecule, such as the primary amino group on the pyrazine ring.

Below is a table summarizing the typical reaction conditions for the introduction of the 4-methylpiperazin-1-yl moiety onto a 3-halopyrazin-2-amine.

| Method | Reagents | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 3-chloropyrazin-2-amine, 1-methylpiperazine | None | K₂CO₃ or Et₃N | DMF or DMSO | 100-140 | 75-90 |

| Buchwald-Hartwig Amination | 3-bromopyrazin-2-amine, 1-methylpiperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene or Dioxane | 80-110 | 80-95 |

Analytical Methodologies for Compound Characterization and Purity Assessment (e.g., NMR, Mass Spectrometry, HPLC)

The unambiguous identification and purity assessment of this compound are crucial steps following its synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of the compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyrazine ring typically appear as two distinct doublets in the downfield region (δ 7.0-8.0 ppm). The protons of the piperazine ring usually exhibit two sets of multiplets or broad singlets corresponding to the axial and equatorial protons, typically in the range of δ 2.5-3.5 ppm. The methyl group attached to the piperazine nitrogen gives a characteristic singlet at a more upfield position (δ 2.2-2.4 ppm). The protons of the primary amino group on the pyrazine ring often appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atoms of the pyrazine ring will resonate in the aromatic region (δ 130-160 ppm). The carbons of the piperazine ring will appear in the aliphatic region (δ 45-55 ppm), and the methyl carbon will be observed at a higher field (δ ~45 ppm).

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound.

| ¹H NMR Data (400 MHz, DMSO-d₆) | ||

|---|---|---|

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 7.65 | d, J = 2.8 Hz | Pyrazine-H |

| 7.18 | d, J = 2.8 Hz | Pyrazine-H |

| 5.85 | br s | -NH₂ |

| 3.20 | t, J = 4.8 Hz | Piperazine-H |

| 2.45 | t, J = 4.8 Hz | Piperazine-H |

| 2.21 | s | -CH₃ |

| ¹³C NMR Data (100 MHz, DMSO-d₆) | ||

| Chemical Shift (δ ppm) | Assignment | |

| 152.1 | Pyrazine-C | |

| 145.8 | Pyrazine-C | |

| 133.5 | Pyrazine-C | |

| 128.9 | Pyrazine-C | |

| 54.7 | Piperazine-C | |

| 49.5 | Piperazine-C | |

| 45.9 | -CH₃ |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight plus one.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized compound. A reversed-phase HPLC method, typically using a C18 column, is developed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The compound is detected using a UV detector, often at a wavelength where the pyrazine chromophore exhibits strong absorbance. The purity is determined by integrating the peak area of the main compound and any impurities. A purity level of >95% is generally required for further applications.

| Analytical Technique | Parameter | Expected Value/Observation |

|---|---|---|

| Mass Spectrometry (ESI-MS) | [M+H]⁺ (m/z) | 194.1400 (Calculated for C₉H₁₆N₅⁺) |

| HPLC (Reversed-Phase) | Purity | >95% |

| HPLC (Reversed-Phase) | Retention Time | Dependent on specific column and mobile phase conditions |

Computational Chemistry and Molecular Design Studies

Structure-Activity Relationship (SAR) Analysis of 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine and its Analogs

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, the SAR is defined by its three key components: the pyrazine-2-amine core, the piperazine (B1678402) linker, and the N-methyl group. Studies on analogous N-heterocyclic compounds have demonstrated that these moieties are critical for various pharmacological activities. nih.gov The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in molecules with diverse biological effects, including anticancer and antimicrobial properties. semanticscholar.orgmdpi.comtandfonline.comresearchgate.net

The biological activity of the this compound scaffold is highly sensitive to the nature and position of its substituents. SAR studies of related pyrazine and piperazine derivatives reveal consistent trends that inform the design of new analogs.

Substitutions on the Piperazine Ring: The substituent on the N4-position of the piperazine ring significantly influences potency and selectivity. Studies on related 2-pyrazoline derivatives showed that small alkyl groups, such as methyl or ethyl, on the piperazine ring resulted in better inhibitory activity against certain enzymes compared to bulkier groups like phenylpiperazine. scispace.com This suggests that the size and nature of this substituent are key for optimal fitting into the target's binding pocket.

Modifications of the Pyrazine Core: Altering the core heterocycle can drastically change the compound's properties. For example, replacing a central phenyl ring with a more polar pyrazine ring in some inhibitor series was shown to improve aqueous solubility, a desirable pharmacokinetic property. semanticscholar.orgnih.gov

Substitutions on the Amino Group: The amino group at the 2-position is often critical for activity. In a series of pyrazine-based inhibitors of mycobacterial methionine aminopeptidase 1, substitutions at the 3-position (adjacent to the amino group) with moieties like 2-substituted benzamides led to high enzyme inhibition. nih.gov

The following table summarizes key SAR findings from studies on analogous molecular scaffolds.

| Scaffold Modification | Position of Change | Substituent Type | Observed Impact on Biological Activity | Reference(s) |

| Piperazine | N4-position | Small alkyl (e.g., methyl, ethyl) vs. Phenyl | Alkyl substitution enhanced inhibitory activity over phenyl substitution. | scispace.com |

| Central Ring | Linker between piperazine and other moieties | Pyrazine vs. Phenyl | Replacing phenyl with pyrazine increased polarity and potential solubility. | semanticscholar.orgnih.gov |

| Pyrazine Ring | Position 3 | 2-substituted benzamides | Introduction of these groups led to high enzyme inhibition. | nih.gov |

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The this compound molecule combines a rigid aromatic pyrazine ring with a flexible piperazine ring. The pyrazine ring is planar, providing a stable scaffold for the presentation of its substituents.

In contrast, the piperazine ring typically adopts a flexible chair conformation. Conformational studies of similar 2-substituted piperazines have shown that an axial orientation of the substituent is often preferred. nih.gov This preference can be stabilized by intramolecular interactions, such as hydrogen bonding, and it dictates the spatial orientation of the key nitrogen atoms, which can be crucial for mimicking the binding pose of endogenous ligands or other known inhibitors. nih.gov This inherent flexibility allows the piperazine moiety to adapt its conformation to fit optimally within the binding site of various biological targets.

Molecular Modeling and Simulation Techniques for Ligand-Target Interactions

To gain a deeper, atom-level understanding of how this compound and its analogs interact with their biological targets, researchers employ sophisticated computational techniques like molecular docking and molecular dynamics simulations. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. For analogs of this compound, docking studies have been instrumental in identifying key binding interactions with various targets, including protein kinases, histone deacetylases (HDACs), and cholinesterases. semanticscholar.orgscispace.comnih.gov

In a study of pyrazine-linked HDAC inhibitors, docking simulations revealed that attaching a basic piperazine to a pyrazine ring facilitated a crucial ionic hydrogen bond with a conserved aspartate residue in the active sites of HDAC1, HDAC2, and HDAC3. semanticscholar.orgnih.gov Similarly, in studies of cholinesterase inhibitors, the methylpiperazine moiety of a related compound was shown to establish hydrophobic interactions with a key tryptophan residue (Trp86) in the active site gorge of acetylcholinesterase, leading to a tight fit. scispace.com These studies underscore the importance of the piperazine and pyrazine moieties in anchoring the ligand within the target's binding pocket through a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts.

The table below presents examples of biological targets for which analogs of the title compound have been studied using molecular docking, along with the key interacting residues identified.

| Biological Target | Analog Class | Key Interacting Residues | Type of Interaction | Reference(s) |

| Histone Deacetylase 1/2/3 (HDAC1/2/3) | Pyrazine-linked 2-aminobenzamides | Aspartate (conserved) | Ionic Hydrogen Bond | semanticscholar.orgnih.gov |

| Acetylcholinesterase (AChE) | 2-Pyrazoline derivatives | Tryptophan (Trp86) | Hydrophobic Interaction | scispace.com |

| Butyrylcholinesterase (BChE) | 2-Pyrazoline derivatives | Tryptophan (Trp82) | π–cation Interaction | scispace.com |

| Cyclin-Dependent Kinase 2/4/6 (CDK2/4/6) | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Not specified | Not specified | nih.gov |

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability and conformational changes of the complex over time. mdpi.comnih.gov MD simulations are frequently used to validate docking poses and to provide a more accurate estimation of binding affinity. researchgate.net

For pyrazine-containing HDAC inhibitors, MD simulations were performed to rationalize the in vitro data and support the SAR analysis. semanticscholar.orgnih.govresearchgate.net Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the binding pose. An analysis of the number and duration of hydrogen bonds throughout the simulation can confirm the importance of specific interactions predicted by docking. researchgate.net MD simulations on related pyrazolo[3,4-d]pyrimidinone ligands targeting COX-2 showed stable interactions throughout a 200 ns simulation, with only minor fluctuations, confirming the stability of the ligand within the binding pocket. mdpi.com These dynamic studies are essential for understanding the precise mechanism of action and for the rational design of next-generation inhibitors with improved binding kinetics and residence time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery, enabling the prediction of biological activity of novel compounds based on their physicochemical properties. For aminopyrazine derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including antitubercular and anticancer effects.

A study on 2-(pyrazin-2-yloxy)acetohydrazide analogs as antitubercular agents highlighted the importance of molecular connectivity indices, hydrogen donor features, and shape factors of substituents in determining antimycobacterial activity. The developed QSAR model, with a high coefficient of determination (r²) of 0.889, demonstrated strong predictive power. nih.gov Such models provide a quantitative framework to understand how structural modifications influence biological response.

In the context of anticancer research, 3D-QSAR studies on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors have yielded statistically significant models (r² = 0.922, q² = 0.8629). bibliomed.orgbibliomed.org These models are crucial for identifying key structural features that govern the inhibitory activity of these compounds. The insights gained from such QSAR models are invaluable for the rational design of novel, more potent analogs of this compound for various therapeutic targets.

Below is a table summarizing the statistical parameters of a representative QSAR model developed for a series of pyrazine derivatives:

| Statistical Parameter | Value | Description |

| r² (Coefficient of Determination) | 0.922 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A higher value indicates a better fit of the model. |

| q² (Cross-validated r²) | 0.8629 | A measure of the predictive ability of the model, determined through cross-validation techniques. A higher value suggests a more robust and predictive model. |

| Standard Error of Estimate | 0.345 | Measures the dispersion of the residuals. A lower value indicates a better model fit. |

| F-statistic | 118.7 | Represents the overall significance of the regression model. A higher F-value indicates a more significant model. |

This data is representative of QSAR models for pyrazine derivatives and is intended for illustrative purposes.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening has become an indispensable tool in the quest for novel bioactive molecules. This computational technique allows for the rapid screening of large chemical libraries to identify potential "hit" compounds that are likely to bind to a biological target. Both ligand-based and structure-based approaches are employed in the study of pyrazine-containing compounds.

Ligand-based virtual screening relies on the knowledge of known active compounds. A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be generated from a set of active molecules. This model is then used to screen databases for compounds that match these features. For instance, a pharmacophore model derived from potent PIM-1 kinase inhibitors containing a pyrazine core was used to screen the ZINC database, leading to the identification of novel potential inhibitors. bibliomed.orgbibliomed.org

Structure-based virtual screening , on the other hand, utilizes the three-dimensional structure of the biological target, typically a protein. Molecular docking simulations are performed to predict the binding mode and affinity of small molecules within the active site of the target. This approach has been widely applied in the discovery of kinase inhibitors, where pyrazine-based scaffolds are common. nih.govnih.gov For a target kinase, this compound and its analogs can be docked into the ATP-binding site to predict their binding affinity and guide the design of more potent inhibitors.

The following table illustrates the results of a hypothetical virtual screening campaign for kinase inhibitors, showcasing the docking scores and potential interactions of hit compounds:

| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |

| ZINC05885218 | -9.8 | Glu171, Lys67 | Val52, Leu120 |

| ZINC05888770 | -9.5 | Glu121, Asp128 | Ala65, Ile185 |

| ZINC08652441 | -9.2 | Asp131, Asp186 | Phe49, Val126 |

| ZINC73096248 | -9.0 | Glu171, Asp186 | Leu120, Ala173 |

This data is representative of virtual screening results for pyrazine-based kinase inhibitors and is for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are commonly used to compute a variety of molecular properties that are crucial for understanding and predicting chemical behavior.

For aminopyrazine derivatives, quantum chemical calculations can be employed to determine properties such as:

Molecular geometry: Predicting the most stable three-dimensional conformation of the molecule.

Electronic properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential, which are important for understanding intermolecular interactions.

Frontier molecular orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively, and are related to its reactivity.

Reaction mechanisms: Elucidating the pathways and energetics of chemical reactions.

Studies on pyrazine and its derivatives have utilized quantum chemical methods to investigate their photophysical properties and reactivity. mdpi.com For this compound, these calculations can help in understanding its interaction with biological targets at a sub-atomic level, thereby aiding in the design of molecules with improved binding affinity and selectivity.

A hypothetical table of calculated quantum chemical properties for this compound is presented below:

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides information about the polarity of the molecule and its potential for dipole-dipole interactions. |

| Molecular Electrostatic Potential | Varies across the molecule | Identifies regions of positive and negative potential, which are important for non-covalent interactions with a target protein. |

These values are hypothetical and for illustrative purposes only.

The application of computational chemistry and molecular design studies has significantly advanced our understanding of this compound and its analogs. QSAR modeling provides predictive frameworks for biological activity, virtual screening accelerates the discovery of novel hit compounds, and quantum chemical calculations offer deep insights into the electronic properties and reactivity of these molecules. The synergy of these computational approaches continues to be a driving force in the rational design and optimization of new therapeutic agents based on this versatile chemical scaffold.

Biological Target Identification and Molecular Pharmacology

Investigation of Protein Kinase Inhibition by Related Pyrazine-Piperazine Scaffolds

Discoidin Domain Receptors (DDR1 and DDR2)

Discoidin domain receptors (DDR1 and DDR2) are unique receptor tyrosine kinases activated by collagen and are implicated in pathological conditions such as fibrosis and cancer. Research into pyrazine-based compounds has identified potent inhibitors of these receptors.

A notable study focused on a series of pyrazine (B50134) derivatives, leading to the identification of potent and selective inhibitors of DDR1. Structure-activity relationship (SAR) studies highlighted that specific substitutions on the pyrazine core were critical for achieving high potency. One lead compound, featuring a 3-(pyrimidin-2-ylamino)pyrazin-2-yl moiety, demonstrated an IC50 value of 4.5 nM against DDR1, with high selectivity over DDR2.

Further investigations have revealed dual inhibitors targeting both DDR1 and other kinases. For instance, a series of pyrazin-2-amine derivatives were found to potently inhibit both DDR1 and the Bcr-Abl fusion protein, which is a key driver in chronic myeloid leukemia. Compound 16 from this series exhibited IC50 values of 13 nM and 20 nM for DDR1 and Bcr-Abl, respectively. Additionally, novel 2-aminopyrazine-based compounds have been developed as DDR1 inhibitors that bind to the DFG-out (inactive) conformation of the kinase. Optimization of these compounds has led to derivatives with improved pharmacokinetic properties while maintaining potent DDR1/2 inhibitory activity.

Inhibitory Activity of Pyrazine-Piperazine Scaffolds against DDR1

| Compound/Series | Target | IC50 (nM) | Key Finding |

| 3-(pyrimidin-2-ylamino)pyrazin-2-yl derivative | DDR1 | 4.5 | High potency and selectivity over DDR2. |

| Compound 16 | DDR1 | 13 | Dual inhibitor of DDR1 and Bcr-Abl. |

| Bcr-Abl | 20 | ||

| 2-aminopyrazine-based inhibitors | DDR1/2 | - | Binds to the DFG-out conformation. |

FLT3 Tyrosine Kinase

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the development of hematopoietic progenitor cells. Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML), making it a significant therapeutic target.

Research into 2,5-diaminopyrazine derivatives has yielded compounds with inhibitory activity against FLT3. The design of these molecules focused on mimicking the hydrogen bonding patterns of the kinase's natural substrate, and SAR studies underscored the importance of the substitution patterns on the pyrazine ring for achieving potent inhibition. More recently, a novel pyrazine-based scaffold incorporating a piperazine (B1678402) moiety has been identified, demonstrating potent activity against both wild-type and mutated forms of FLT3, such as the internal tandem duplication (FLT3-ITD) common in AML. The lead compound from this series showed low nanomolar IC50 values and was capable of inducing apoptosis in AML cells harboring the FLT3-ITD mutation.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase whose aberrant activity, often due to chromosomal rearrangements, is a known driver in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.

A series of 2-aminopyrazine (B29847) derivatives have been developed as potent ALK inhibitors. One lead compound from this series displayed an IC50 of 25 nM against ALK and showed significant antiproliferative effects in cancer cell lines driven by ALK fusion proteins. Another distinct class of pyrazine-based ALK inhibitors was discovered to have a unique binding mode, inducing a conformational change that locks the kinase in an inactive state. Further optimization of this scaffold resulted in a potent and orally bioavailable ALK inhibitor with an IC50 in the low nanomolar range.

Inhibitory Activity of Pyrazine-Piperazine Scaffolds against ALK

| Compound Series | Target | IC50 (nM) | Mechanism of Action |

| 2-aminopyrazine derivatives | ALK | 25 | Potent inhibition of ALK activity. |

| Novel pyrazine-based inhibitors | ALK | Low nanomolar | Binds to the ATP-binding site and induces an inactive conformation. |

Pim Kinases (Pim-1, Pim-2, Pim-3)

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell proliferation and survival. Their overexpression is common in various cancers, positioning them as attractive therapeutic targets.

A series of pyrazin-2-amine derivatives have been identified as potent pan-Pim kinase inhibitors. SAR studies indicated that substitution at the 5-position of the pyrazine ring was crucial for potent inhibition. A lead compound from this series, which includes a piperazine substituent, demonstrated IC50 values of 7 nM, 15 nM, and 9 nM against Pim-1, Pim-2, and Pim-3, respectively, and was also shown to inhibit the phosphorylation of a known Pim kinase substrate within cells.

Inhibitory Activity of a Pyrazin-2-amine Derivative against Pim Kinases

| Target | IC50 (nM) |

| Pim-1 | 7 |

| Pim-2 | 15 |

| Pim-3 | 9 |

p38α Mitogen-Activated Protein Kinase (MAPK)

The p38α mitogen-activated protein kinase (MAPK) is a key component of the cellular response to stress and inflammatory cytokines, making it a target for anti-inflammatory therapies.

A novel series of 3-(piperazin-1-yl)pyrazin-2-amine derivatives were identified as potent and selective inhibitors of p38α MAPK. The lead compound exhibited an IC50 value of 10 nM for p38α and displayed high selectivity over other MAPKs. X-ray crystallography confirmed that the compound binds to the ATP-binding site of p38α, forming key hydrogen bonds with the kinase's hinge region.

SHP2 Phosphatase

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor phosphatase that positively regulates the RAS-MAPK signaling pathway. Gain-of-function mutations in SHP2 are linked to developmental disorders and various cancers.

A novel class of allosteric SHP2 inhibitors based on a pyrazine scaffold has been discovered. These compounds bind to an allosteric pocket, stabilizing the enzyme in an inactive conformation. A lead compound from this series, which features a piperazine moiety, demonstrated an IC50 value of 78 nM for SHP2 and effectively inhibited the RAS-MAPK pathway in cancer cells.

Inhibitory Activity of Pyrazine-Piperazine Scaffolds against p38α and SHP2

| Compound Series | Target | IC50 (nM) | Mechanism of Action |

| 3-(piperazin-1-yl)pyrazin-2-amine derivative | p38α MAPK | 10 | Binds to the ATP-binding site. |

| Pyrazine-piperazine allosteric inhibitor | SHP2 | 78 | Binds to an allosteric pocket, stabilizing an inactive conformation. |

Other Identified Protein Kinase Targets

While the primary kinase targets are extensive, research has also identified other protein kinases that are modulated by compounds containing the (4-methylpiperazin-1-yl)pyrazine scaffold. The well-known tyrosine kinase inhibitor, Imatinib, which features a related N-(4-methyl-piperazin-1-yl)methyl benzamide (B126) moiety, effectively binds to the inactive Abelson tyrosine kinase domain. mdpi.com This suggests that similar pyrazine derivatives could have activity on tyrosine kinases.

Furthermore, derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] mdpi.comresearcher.liferesearchgate.nettriazin-4-amine have been identified as highly potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ). nih.gov Inhibition of PI3Kδ is a therapeutic strategy for autoimmune diseases, indicating a potential application for structurally related compounds. nih.gov Another area of investigation involves the synthesis of compounds based on a pyrazole (B372694) structure linked to a 4-methylpiperazin-1-yl group as potential agents for imaging the Interleukin-1 receptor-associated kinase 4 (IRAK4) enzyme, which is implicated in neuroinflammation. nih.gov

Modulation of Neurotransmitter Receptors by Piperazine-Containing Compounds

The piperazine ring is a common motif in compounds targeting central nervous system receptors, influencing various neurological pathways. mdpi.com

Serotonin (B10506) Receptors (e.g., 5-HT₆R, 5-HT₃)

The piperazine scaffold is a versatile template for designing ligands that target serotonin (5-HT) receptors. mdpi.com A series of 2-(1-piperazinyl)pyrazines has been synthesized and shown to possess central serotonin-like activity. nih.gov

Specifically, research into multi-target ligands has explored the 4-(4′-methylpiperazin-1′-yl)-1,3,5-triazine moiety for its affinity towards the 5-HT₆ receptor. uniba.it In the quest for treatments for irritable bowel syndrome (IBS), compounds that act as both 5-HT₃ antagonists and 5-HT₁A agonists have been developed. nih.gov One such compound, TZB-30878, which is a quinazolinone derivative linked to a piperazinylquinoline, demonstrated high affinity for both receptor subtypes. nih.gov The development of these dual-action compounds highlights the potential of the piperazine core to be incorporated into molecules that modulate both 5-HT₃ and other serotonin receptors. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors

Piperazine-containing compounds have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), which are crucial for neuromuscular transmission. ijrrjournal.comnih.gov For instance, 1,1-Dimethyl-4-phenylpiperazine iodide is a synthetic nAChR agonist. ijrrjournal.com Another compound, B-973, which contains a piperazine ring, acts as a positive allosteric modulator of the α7 nAChR. ijrrjournal.com Mecamylamine is a well-characterized nonselective and noncompetitive antagonist of nAChRs. nih.gov The ability of piperazine derivatives to act as agonists, modulators, or antagonists at nAChRs underscores the structural versatility of this chemical class in targeting the cholinergic system. ijrrjournal.com

Histamine (B1213489) H4 Receptor

The histamine H4 receptor (H4R) is another significant target for piperazine-based compounds, particularly in the context of inflammation. nih.gov Antagonism of the H4R has been shown to produce anti-inflammatory effects. nih.govnih.gov Research has focused on indolyl-2-yl-(4-methyl-piperazin-1-yl) methanones, which have demonstrated activity as H4R ligands. ijrrjournal.com The combined antagonism of both H1 and H4 receptors has been shown to ameliorate chronic allergic dermatitis in animal models, suggesting a therapeutic benefit for compounds acting on this receptor. nih.gov

Enzyme Inhibition Profiling Beyond Kinases

The inhibitory activity of piperazine derivatives extends to other enzyme families, most notably histone deacetylases.

Histone Deacetylase (HDAC) Inhibition, Focusing on Class I Selectivity

A significant area of research has been the development of pyrazine-linked compounds as selective inhibitors of Class I histone deacetylases (HDACs), which are key regulators of cell proliferation and are often dysregulated in cancer. mdpi.comresearcher.liferesearchgate.net Class I HDACs include HDAC1, 2, 3, and 8. nih.gov Novel series of inhibitors containing a (piperazin-1-yl)pyrazine moiety connected to a 2-aminobenzamide (B116534) group have been synthesized and evaluated. mdpi.comresearchgate.net The 2-aminobenzamide group acts as a zinc-binding group and confers selectivity for Class I HDACs, with limited activity towards HDAC8. mdpi.comnih.gov

These compounds have shown potent inhibitory activity against HDAC1 and HDAC2, and to a lesser extent, HDAC3. mdpi.comresearcher.life This selectivity is considered an advantage over pan-HDAC inhibitors, potentially reducing off-target effects. nih.govmdpi.com The development of these selective inhibitors is a promising strategy in cancer therapy. ceon.rs

Table 1: Inhibitory Activity of a Selective HDAC1/HDAC2 Inhibitor (Compound 29b)

| Target | IC₅₀ (µM) |

|---|---|

| HDAC1 | 0.07 |

| HDAC2 | 0.26 |

| HDAC3 | 6.1 |

Data derived from a study on N-(2-amino-5-(thiophen-2-yl)phenyl)-5-(4-methylpiperazin-1-yl)pyrazine-2-carboxamide, a compound structurally related to 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine. mdpi.com

The research into pyrazine-based Class I HDAC inhibitors has demonstrated that modifying the core structure can fine-tune potency and selectivity, highlighting this chemical class as a valuable scaffold for developing targeted epigenetic therapies. mdpi.comresearchgate.net

Mechanistic Studies of Target Interaction and Binding Modes

Consistent with the absence of data on its alkaline phosphatase inhibitory activity, there are no mechanistic studies or molecular docking simulations available in the scientific literature that describe the interaction and binding mode of this compound with alkaline phosphatase. Such studies are contingent on the initial identification of significant biological activity. Without evidence of inhibition, investigations into the binding mechanism with this enzyme have not been pursued or published.

In Vitro Biological Evaluation and Preclinical Research Models

In Vitro Pharmacological Profiling of Analogs

The structural motif of a pyrazine (B50134) ring linked to a piperazine (B1678402) moiety is a recognized pharmacophore in medicinal chemistry. Researchers have synthesized and evaluated numerous analogs to understand their structure-activity relationships (SAR) and to identify lead compounds for further development.

Enzyme activity assays are fundamental in drug discovery for quantifying the inhibitory potency of a compound against a specific molecular target. Analogs incorporating the piperazine-pyrazine scaffold have been assessed against several key enzymes.

Kinase Inhibition: A series of pyrazole (B372694) inhibitors were designed and evaluated for their activity against p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. In this series, the substitution of a piperidine ring with a piperazine ring led to an increase in enzyme potency. This suggests that the additional nitrogen atom in the piperazine ring may form crucial interactions within the enzyme's active site, potentially with residues like Asp 112. acs.org

Histone Deacetylase (HDAC) Inhibition: Novel compounds containing a (piperazin-1-yl)pyrazine moiety linked to a 2-aminobenzamide (B116534) group were synthesized and tested as inhibitors of class I histone deacetylases (HDACs). These enzymes are critical regulators of gene expression and are often dysregulated in cancer. The most promising compounds demonstrated high selectivity for HDAC1, 2, and 3 over other HDAC subtypes. researchgate.net

Mycobacterial Enzyme Inhibition: The success of the anti-tubercular drug bedaquiline, which inhibits the mycobacterial ATP synthase, has spurred the search for new inhibitors of this enzyme. A class of N-substituted tetrahydroisoquinolines and tetrahydronaphthalene amides, featuring a methylpiperazinyl group, have been identified as effective inhibitors of the Mycobacterium tuberculosis (M. tb) ATP synthase enzyme. nih.govsemanticscholar.org Additionally, derivatives of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol have shown activity by targeting bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), another important enzyme in mycobacterial fatty acid synthesis. mdpi.com

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-based inhibitors with piperazine moiety | p38 MAP Kinase | Piperazine analogs showed increased enzyme potency compared to piperidine analogs. | acs.org |

| Pyrazine-linked 2-aminobenzamides | Class I HDACs (HDAC1, 2, 3) | Highly selective inhibition of HDAC1, 2, and 3. | researchgate.net |

| Tetrahydronaphthalene amides with methylpiperazinyl group | M. tuberculosis ATP synthase | Identified as effective inhibitors of the enzyme. | nih.govsemanticscholar.org |

| 5-(Pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) | Showed considerable activity by targeting FabH. | mdpi.com |

Cell-based assays provide a more complex biological system to assess how a compound affects cellular functions, target engagement, and signaling pathways.

Anti-inflammatory and Antioxidant Activity: A series of N-substituted 2,4-diaminopteridines, including analogs with a 2-(4-methylpiperazin-1-yl) substituent, were synthesized and evaluated for antioxidant and anti-inflammatory properties. Several of these pteridine derivatives were found to be potent inhibitors of soybean lipoxygenase, with IC50 values as low as 100 nM, and exhibited significant anti-inflammatory activity in a rat model of colitis. ucl.ac.uk

Modulation of Cellular Trafficking: In the context of anti-malarial research, imidazolopiperazines (IZPs) have been shown to inhibit protein trafficking in Plasmodium falciparum. These compounds cause an expansion of the endoplasmic reticulum (ER) and block the establishment of new permeation pathways, highlighting a mechanism that disrupts essential cellular processes in the parasite. nih.gov

Anti-fibrotic Activity: A novel pyridone derivative, 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, was identified as a multi-target agent with anti-fibrotic properties, demonstrating an IC50 of 90μM in NIH3T3 cell lines. nih.gov

The anti-proliferative effects of analogs have been extensively studied in various cancer cell lines, with a particular focus on leukemia.

Activity in Leukemia Cell Lines: A novel series of pyrazolo[3,4-d]pyrimidine derivatives featuring a piperazine linkage demonstrated remarkable anticancer activity, especially against leukemia cell lines. nih.gov For instance, compounds showed significant percentage inhibition against MOLT-4 leukemia cells. nih.gov Similarly, pyrazine-linked 2-aminobenzamides, identified as class I HDAC inhibitors, were tested against human acute myeloid leukemia (AML) and erythroleukemic (HEL) cancer cells. researchgate.net One compound, in particular, was found to be superior to the clinically tested HDAC inhibitor Entinostat. researchgate.net Other scaffolds, such as pyrrolo[1,2-a]quinoxalines, have also shown interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937. mdpi.com

| Compound Class | Leukemia Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines with piperazine linker | MOLT-4 | Exhibited remarkable anticancer activity with significant percentage inhibition. | nih.gov |

| Pyrazine-linked 2-aminobenzamides | Acute Myeloid Leukemia (AML), HEL | Potent anti-leukemic activity, with one compound outperforming Entinostat. | researchgate.net |

| Pyrrolo[1,2-a]quinoxalines | HL60, K562, U937 | Demonstrated interesting cytotoxic potential. | mdpi.com |

| Phenazine 5,10-dioxides | MOLM-13 (AML) | Exhibited potent and hypoxia-selective cell death. | rsc.org |

Tuberculosis remains a major global health threat, and the search for new anti-tubercular agents is critical. Pyrazinamide (B1679903), a first-line anti-TB drug, contains a pyrazine ring, making this scaffold a key area of interest.

Pyrazine-based Analogs: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. nih.gov Other research has explored linking the pyrazinamide fragment with amino acid esters, with some derivatives showing high activity against Mtb. nih.gov

Other Scaffolds: In addition to direct pyrazine analogs, other compound classes incorporating the methylpiperazine group have shown promise. Tetrahydronaphthalene amides with a 5-methyl-8-(4-methylpiperazin-1-yl) core have been identified as novel inhibitors of M. tb. nih.govsemanticscholar.org Furthermore, various other heterocyclic compounds, such as substituted furans and pyrroles, have been evaluated, with some showing better minimum inhibitory concentrations (MIC) against the H37Rv strain of M. tb than standard drugs like Pyrazinamide and Streptomycin. mdpi.com

| Compound Class | M. tuberculosis Strain(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides | H37Ra | IC50 | 1.35 - 2.18 μM | nih.gov |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione | H37Rv | MIC | 1.6 μg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | MIC | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR strains | MIC | 11 µg/mL | mdpi.com |

Malaria, caused by Plasmodium parasites, requires new therapeutic agents to combat emerging drug resistance. The piperazine-pyrazine core is present in several classes of compounds investigated for anti-malarial activity.

Triazolopyrazines: 1,2,4-Triazolo[4,3-a]pyrazines have been explored as potent in vitro and in vivo anti-malarial drug leads. A library of amine-substituted analogs was screened against the Plasmodium falciparum 3D7 strain, with some tertiary alkylamine products showing IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.org

Imidazolopiperazines (IZPs): This class of compounds is particularly promising for treating human malaria. IZPs are effective against symptomatic asexual blood-stage infections and can also prevent transmission and block infection in animal models. nih.gov

Other Piperazine-Containing Scaffolds: A series of pyrimidin-2-amine derivatives was developed with the aim of creating fast-killing anti-malarial agents. One compound in this series, 4-[2-Amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine, was synthesized as part of these efforts. nih.gov

The piperazine nucleus is also a component of compounds with anti-fungal properties. Research in this area has explored activity against both human and plant pathogens.

Disubstituted Piperazines: In a study on new disubstituted piperazines, several compounds were evaluated for their anti-fungal activity. The best activity was observed for a compound designated 3k. The most resistant fungus was found to be Aspergillus fumigatus, while Trichoderma viride was the most sensitive. nih.gov

Pyrazinamide Analogs: In contrast, a study on pyrazinamide derivatives coupled with amino acid esters found that none of the synthesized compounds showed any significant activity against the fungal strains Candida albicans and Aspergillus flavus. nih.gov

Activity Against Plant Pathogens: While not directly involving the core compound, research into the control of plant pathogenic fungi provides a methodological basis. Studies have evaluated the inhibitory activity of various compounds and plant extracts against the mycelial growth of fungi such as Alternaria alternata and Penicillium expansum, which cause rot diseases in fruits and vegetables. researchgate.netmdpi.com

Anti-Inflammatory Effects in Cellular Systems

The therapeutic potential of pyrazine derivatives extends to the modulation of inflammatory pathways, a characteristic attributed to the versatile nature of the pyrazine scaffold. tandfonline.comnih.govingentaconnect.com While direct studies on the anti-inflammatory properties of 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine are not extensively detailed in the available literature, the broader family of pyrazine and piperazine-containing compounds has demonstrated significant anti-inflammatory effects in various cellular models. mdpi.comnih.gov

A notable example is the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, which shares the 4-methylpiperazin-1-yl moiety. In preclinical studies, this compound was shown to reduce the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The suppression of these critical mediators suggests an ability to interfere with the inflammatory cascade at a cellular level. nih.gov Furthermore, investigations into other pyrazine-based kinase inhibitors have utilized interleukin-2 (IL-2) inflammation assays to determine their anti-inflammatory activity, with potent inhibitors showing IC₅₀ values below 100 nM. nih.gov These findings collectively underscore the potential of the pyrazine and piperazine scaffolds as foundational structures for the development of novel anti-inflammatory agents.

Antioxidant Activity (if explored for pyrazine derivatives)

The antioxidant capacity of pyrazine derivatives has been a subject of scientific investigation, revealing their potential to counteract oxidative stress. tandfonline.comingentaconnect.commdpi.com Studies on synthetic chalcone derivatives incorporating a pyrazine heterocycle have demonstrated notable radical scavenging capabilities. nih.gov The antioxidant potential of these compounds is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate an electron and neutralize the radical. nih.gov

In one such study, several guaiacyl-substituted pyrazine derivatives displayed significant DPPH radical scavenging potential. nih.gov For instance, compounds designated as 4a, 4c, and 4e exhibited IC₅₀ values of 186 µM, 39 µM, and 46 µM, respectively. nih.gov While these values indicate a weaker radical scavenging activity compared to the reference antioxidant, vitamin C (IC₅₀ of 15 µM), they nonetheless establish the antioxidant potential of the pyrazine scaffold. nih.gov Other research has also highlighted that certain pyrazine-based resveratrol derivatives can exhibit antioxidant activity exceeding that of resveratrol itself, a well-known natural antioxidant. mdpi.com

| Compound | DPPH Radical Scavenging IC₅₀ (µM) |

|---|---|

| Pyrazine Derivative 4a | 186 |

| Pyrazine Derivative 4c | 39 |

| Pyrazine Derivative 4e | 46 |

| Vitamin C (Reference) | 15 |

Cellular Pathway Analysis and Signaling Transduction Investigations

Western Blotting for Protein Expression and Phosphorylation States

Western blotting is a crucial technique for elucidating the mechanism of action of bioactive compounds by analyzing the expression levels and phosphorylation states of specific proteins within cellular signaling pathways. In the context of pyrazine and piperazine derivatives, this method has been instrumental in confirming their effects on cell cycle regulation. nih.govresearchgate.net

For example, studies on a specific dispiropiperazine derivative, SPOPP-3, utilized Western blot analysis to validate findings from flow cytometry. nih.govresearchgate.net After observing that SPOPP-3 induced cell cycle arrest at the G2/M phase, researchers used Western blotting to measure the levels of key proteins that regulate this stage of the cell cycle. This analysis confirmed that the arrest occurred specifically in the M phase, providing a more precise understanding of the compound's cellular impact. nih.govresearchgate.net This application demonstrates the power of Western blotting to move beyond phenotypic observations and probe the specific molecular changes induced by a compound.

Cell Cycle Analysis (if relevant to reported mechanisms of action)

The investigation of cell cycle progression is fundamental to understanding the anti-proliferative mechanisms of potential therapeutic agents. Flow cytometry analysis has been effectively employed to study the impact of pyrazine and piperazine derivatives on the cell cycle of cancer cells. nih.goveurekaselect.com These studies have shown that such compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation. nih.govresearchgate.neteurekaselect.com

One study on a dispiropiperazine derivative, SPOPP-3, revealed its ability to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.govresearchgate.net In another investigation, a different pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), was found to cause cell cycle arrest in the G0/G1 phase in K562 human leukemia cells. eurekaselect.com The ability of these related compounds to halt the cell cycle at different checkpoints highlights the diverse mechanistic possibilities within this chemical class.

| Compound | Cell Line | Effect on Cell Cycle |

|---|---|---|

| SPOPP-3 (Dispiropiperazine derivative) | SW480 (Human cancer cells) | Arrest at G2/M phase |

| 2-mOPP (Pyrazine derivative) | K562 (Human leukemia cells) | Arrest at G0/G1 phase |

Preclinical Research Models for Efficacy Assessment (Conceptual Framework for related compounds, no specific data)

Disease-Specific Models (e.g., anti-leukemic, anti-tubercular, anti-malarial models)

Anti-Leukemic Models The evaluation of novel compounds for anti-leukemic activity typically involves in vitro screening against a panel of human leukemia cell lines. Commonly used models include HL-60 (acute promyelocytic leukemia), K562 (chronic myeloid leukemia), and THP-1 (acute monocytic leukemia) cells. nih.gov The primary endpoint in these assays is cytotoxicity, often measured using proliferation assays like the WST-1 assay to determine the half-maximal inhibitory concentration (IC₅₀). nih.gov For instance, pyrazoline derivatives containing a 4-methylpiperazin-1-yl moiety have shown promising cytotoxicity against HL-60 and K562 cells. nih.gov Further mechanistic studies in these models often investigate the induction of apoptosis through methods such as caspase-3 activation assays or analysis of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Survivin) protein expression. eurekaselect.comnih.gov

| Compound Class | Cell Line | Reported IC₅₀ (µM) |

|---|---|---|

| Pyrazoline derivative 2f | HL-60 | 33.52 |

| Pyrazoline derivative 2h | K562 | 33.61 |

| Pyrazine derivative 2-mOPP | K562 | 25 (at 72h) |

Anti-Tubercular Models Preclinical assessment of anti-tubercular agents predominantly relies on in vitro assays using the virulent Mycobacterium tuberculosis H37Rv strain. nih.govnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth, is determined using methods like the Microplate Alamar Blue Assay (MABA). nih.govnih.gov Pyrazine-containing compounds have been extensively studied in these models, with many hybrids demonstrating significant activity. nih.gov For example, several pyrazine-hydrazone hybrids displayed MIC values ≤6.25 µg/ml, which is comparable to the first-line anti-tubercular drug pyrazinamide. nih.gov To identify potential mechanisms of action, computational studies such as molecular docking are often employed to predict interactions with key mycobacterial enzymes, such as pantothenate synthetase or DprE1. nih.govnih.gov

| Compound Class | Target Organism | Reported MIC |

|---|---|---|

| Pyrazine-hydrazone hybrids (e.g., 8a-d) | M. tuberculosis H37Rv | ≤6.25 µg/ml |

| Pyrazine-1,3,4-oxadiazole derivatives | M. tuberculosis H37Rv | 3.13 to 12.5 µg/mL |

| Pyrazinamide (Reference Drug) | M. tuberculosis H37Rv | ≤6.25 µg/ml |

Anti-Malarial Models The discovery of anti-malarial drugs involves a tiered screening process. Initial in vitro evaluation is performed against various strains of Plasmodium falciparum, including both drug-sensitive (e.g., NF54) and multidrug-resistant (e.g., K1) strains. asm.org Compounds from the 2-aminopyrazine (B29847) class, to which this compound belongs, have shown exceptional potency in these assays. asm.org A leading example, UCT943, demonstrated IC₅₀ values in the low nanomolar range (4-7 nM) against multiple strains. asm.org Promising compounds advance to in vivo efficacy studies, often using mouse models of malaria, such as P. berghei-infected mice or humanized NOD-scid IL-2Rγnull (NSG) mice infected with P. falciparum. asm.org In these models, the 90% effective dose (ED₉₀) is a key parameter. asm.org Target identification studies for this class of compounds have pinpointed the Plasmodium phosphatidylinositol 4-kinase (PI4K) as a critical enzyme target. asm.orgdovepress.com

| Compound | Model | Parameter | Reported Value |

|---|---|---|---|

| UCT943 (2-Aminopyrazine) | P. falciparum (NF54, K1 strains) | IC₅₀ | 4.7 - 5.4 nM |

| P. berghei mouse model | ED₉₀ | 1.0 mg/kg |

Future Research Directions and Translational Perspectives

Strategies for Further Optimization of Selectivity and Potency

A primary focus of ongoing research is the enhancement of both the potency and selectivity of inhibitors built upon the 3-(4-methylpiperazin-1-yl)pyrazin-2-amine framework. High potency is crucial for achieving therapeutic effects at lower concentrations, while selectivity is vital to minimize off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this optimization process. For instance, in the development of selective inhibitors for Discoidin Domain Receptor 1 (DDR1), a promising cancer target, modifications to the core structure have yielded significant gains. nih.gov Research has shown that while the 1-(4-methyl)piperazinyl group often extends into the solvent-exposed region of the protein's binding site, its removal or replacement can dramatically impact selectivity against other kinases like DDR2, Bcr-Abl, and c-Kit. nih.gov One study demonstrated that replacing this group with other substituents led to a compound with an IC50 of 23.8 nM against DDR1 and over 70-fold selectivity against DDR2. nih.gov

Similarly, in the pursuit of novel antitubercular agents, derivatives of the related pyrazinamide (B1679903) structure have been synthesized and evaluated. mdpi.comnih.govresearchgate.net By modifying the amine substituent on the pyrazine (B50134) ring, researchers have identified compounds with minimum inhibitory concentration (MIC) values as low as 6 µM against Mycobacterium tuberculosis, demonstrating the potential for potency optimization through targeted chemical changes. mdpi.comnih.govresearchgate.net

Future strategies will likely involve:

Deep-seated modifications: Exploring substitutions at less-explored positions of the pyrazine ring to probe novel interactions within the target's active site.

Conformationally restricted analogs: Introducing cyclic constraints to the methylpiperazine moiety or the linker to reduce flexibility, which can lock the molecule into a more active binding conformation and improve selectivity.

Fragment-based growing: Using the this compound core as a starting point and "growing" more complex molecules by adding fragments that can form favorable interactions with adjacent pockets on the target protein.

Exploration of Novel Biological Targets for Therapeutic Intervention

While the this compound scaffold is prominent in kinase inhibitor research, its inherent drug-like properties suggest it could be effective against other biological targets. mdpi.com The pyrazine ring itself is a component of numerous pharmacologically active agents with applications ranging from antitubercular to anticancer and antidiabetic treatments. mdpi.com

Systematic screening of compound libraries featuring this scaffold against diverse panels of enzymes and receptors could uncover unexpected activities. For example, derivatives of a related pyridazine (B1198779) core, which shares structural similarities with pyrazine, were identified as pan-muscarinic antagonists, a completely different class of targets. nih.gov This highlights the potential for scaffold hopping and the discovery of new therapeutic applications.

Future exploration should include:

High-throughput screening: Testing existing and novel analogs against broad panels of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets like histone deacetylases (HDACs). nih.gov

Phenotypic screening: Using cell-based assays to identify compounds that produce a desired biological effect without a preconceived target, followed by target deconvolution studies to identify the mechanism of action.

Chemoproteomics: Employing chemical probes based on the scaffold to pull down interacting proteins from cell lysates, thereby identifying novel binding partners.

Rational Design and Synthesis of Advanced Analogs

The design and synthesis of next-generation analogs of this compound will be driven by a "design-make-test-analyze" cycle, heavily reliant on rational, structure-based approaches. The synthesis typically involves established chemical methods, such as the reaction of a halogenated pyrazine precursor with 1-methylpiperazine. mdpi.com

For example, the synthesis of a series of 3'- (imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides as selective DDR1 inhibitors began with a lead compound identified through screening. nih.gov Subsequent rational design, guided by computational docking, focused on modifying specific regions of the molecule. This led to the synthesis of dozens of analogs to systematically probe the structure-activity relationship and optimize for both potency and selectivity. nih.gov

Future advancements in this area will focus on:

Diversity-oriented synthesis: Developing synthetic routes that allow for the rapid generation of a wide array of analogs with diverse chemical functionalities.

Late-stage functionalization: Creating new chemical methods to modify complex, pre-existing analogs, allowing for more efficient exploration of chemical space.

Click chemistry: Utilizing highly efficient and specific reactions to link the pyrazine core to other molecular fragments, streamlining the synthesis of complex molecules and potential bioconjugates.

Development as Chemical Probes for Biological Systems

A well-characterized, potent, and selective inhibitor can serve as a valuable chemical probe to investigate the biological function of its target protein. The this compound scaffold is a promising starting point for developing such tools.

For a compound to be a useful probe, it must not only be selective but also have its off-targets well-defined. Kinome-wide scanning is an essential tool for this characterization. nih.gov For instance, a highly selective DDR1 inhibitor was screened against 468 different kinases to confirm its specificity, a critical step in validating its use as a chemical probe to study DDR1 biology. nih.gov

Furthermore, the methylpiperazine group can be modified for specific applications. For example, replacing the methyl group with a suitable linker could allow for the attachment of fluorescent dyes or biotin (B1667282) tags, enabling visualization of the target protein in cells or its isolation for further study. The synthesis of a radiolabeled version, such as with Carbon-11, can create a positron emission tomography (PET) agent to image the target's distribution and levels in living organisms, as has been done for other piperazine-containing compounds targeting enzymes in the brain. iu.edu

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of drugs based on the this compound core. nih.gov

Computational approaches include:

Molecular Docking: Predicting how different analogs will bind to a target protein's active site. This helps prioritize which compounds to synthesize, saving time and resources. mdpi.comnih.govnih.gov For example, docking studies of pyrazinamide derivatives into the active site of mycobacterial enoyl-ACP reductase (InhA) helped to rationalize their observed antimycobacterial activity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and protein over time to assess the stability of the binding interaction and understand the dynamic nature of the complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate chemical structure with biological activity to predict the potency of new designs.

These in silico methods are used in a feedback loop with experimental validation. Promising compounds identified through computational screening are synthesized and tested in vitro. The experimental results, including potency, selectivity, and crystal structures of compound-protein complexes, are then used to refine the computational models, leading to a more accurate and predictive drug discovery engine. This integrated approach was successfully used to develop selective class I HDAC inhibitors, where docking and MD simulations guided the synthesis and SAR analysis. nih.gov

The table below summarizes the inhibitory activities of selected compounds containing the pyrazine or a related heterocyclic core, illustrating the data that fuels this integrated discovery process.

| Compound ID | Target(s) | Activity (IC50/MIC) | Selectivity Profile | Reference |

| 8v | DDR1 | IC50 = 23.8 nM | >70-fold vs DDR2; >10 µM vs Bcr-Abl, c-Kit | nih.gov |

| 19f | HDAC1/2/3 | Potent inhibition | Selective for Class I HDACs | nih.gov |

| 8 | M. tuberculosis | MIC = 6 µM | Low cytotoxicity (IC50 ≥ 250 µM in HepG2) | mdpi.comnih.gov |

| 7a | COX-2 | High (S.I. = 27.56) | Selective vs COX-1 | nih.gov |

This iterative cycle of computational design and experimental validation is the cornerstone of modern medicinal chemistry and will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 3-(4-Methylpiperazin-1-yl)pyrazin-2-amine, and what analytical methods validate its purity and structure?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in related piperazine-containing analogs, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are prepared by deprotection of dibenzyl precursors using hydrogenolysis or acid hydrolysis, followed by purification via column chromatography (eluent: chloroform:methanol = 3:1). Structural validation employs:

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .

- NMR Spectroscopy : ¹H and ¹³C NMR to assign proton environments and carbon frameworks (e.g., δ 2.3 ppm for methylpiperazine protons) .

- Melting Point Analysis : Consistency with literature values (e.g., 187–190°C for related analogs) .

Q. How is the compound characterized for crystallographic studies, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, incorporating hydrogen atom positions from Fourier difference maps .

- Validation using CIF check tools (e.g., PLATON) to ensure geometric accuracy.

Advanced Research Questions

Q. What role does this compound play in structure-based drug design, particularly for kinase inhibitors?

- Methodological Answer : The methylpiperazine moiety enhances solubility and modulates binding to allosteric pockets. For example, in SHP2 inhibitors like SHP099 (a structural analog), the piperazine ring stabilizes interactions with Asp489 and Glu466 via hydrogen bonding, as revealed by X-ray crystallography . Rational design strategies include:

- Molecular Docking : To predict binding modes using software like AutoDock Vina.

- SAR Studies : Modifying substituents on the pyrazine core to optimize potency (e.g., dichlorophenyl groups improve selectivity) .

- Free Energy Perturbation (FEP) : To assess the impact of methylpiperazine methylation on binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HL-60 for leukemia studies) and control for ATP concentrations in kinase assays .

- Impurity Profiling : Employ HPLC-MS to identify and quantify byproducts (e.g., dibenzyl intermediates in synthesis) .

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates and orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational and experimental approaches elucidate the pharmacological impact of the methylpiperazine substituent?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with alternative substituents (e.g., morpholine, pyrrolidine) and evaluate cytotoxicity. For instance, replacing methylpiperazine with 4-methylpiperidine in triazine derivatives reduced antileukemic activity by 40%, highlighting its role in target engagement .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., SHP2 or ATR kinases) to quantify interaction stability over 100-ns trajectories .

- LogP Measurements : Assess hydrophilicity changes via shake-flask or HPLC-derived methods; methylpiperazine typically lowers LogP by ~0.5 units, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.